Product packaging for 5-Vinyl-2-norbornene(Cat. No.:CAS No. 117110-17-5)

5-Vinyl-2-norbornene

Cat. No.: B046002
CAS No.: 117110-17-5
M. Wt: 120.19 g/mol
InChI Key: INYHZQLKOKTDAI-UHFFFAOYSA-N
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Description

5-Vinyl-2-norbornene is a highly versatile and strained bicyclic olefin that serves as a critical building block in advanced materials science and organic synthesis. Its primary research value lies in its application as a key monomer in Ring-Opening Metathesis Polymerization (ROMP) and Diels-Alder reactions. The molecule incorporates two distinct, reactive alkene functionalities: a highly strained, electron-rich norbornene double bond and a terminal vinyl group. This unique structure allows researchers to create complex polymeric architectures, including block and graft copolymers, by exploiting the different reactivities and steric environments of the two alkenes under metathesis catalysts such as Grubbs' catalysts. The ROMP of this compound yields polymers with pendant vinyl groups, which serve as readily accessible handles for post-polymerization modification via thiol-ene chemistry, epoxidation, or further cross-linking, enabling the precise tuning of material properties like hydrophobicity, mechanical strength, and functionality. Furthermore, its role as a dienophile in Diels-Alder cycloadditions is invaluable for synthesizing complex, polycyclic organic frameworks with high stereoselectivity. This reagent is essential for researchers developing novel thermoset resins, functionalized hydrogels, self-healing materials, and specialty chemicals with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12 B046002 5-Vinyl-2-norbornene CAS No. 117110-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenylbicyclo[2.2.1]hept-2-ene
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InChI

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2
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InChI Key

INYHZQLKOKTDAI-UHFFFAOYSA-N
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Canonical SMILES

C=CC1CC2CC1C=C2
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Molecular Formula

C9H12
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Related CAS

30604-01-4
Record name Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID6029250
Record name Vinylnorbornene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Liquid; [IUCLID]
Record name Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-
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Vapor Pressure

6.0 [mmHg]
Record name Vinylnorbornene
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CAS No.

3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6
Record name 5-Vinyl-2-norbornene
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Record name 5-Vinylnorborn-2-ene, exo-
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Record name Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel-
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Synthetic Methodologies for 5 Vinyl 2 Norbornene

Diels-Alder Reaction Pathways for VNB Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a valuable and economically viable method for synthesizing VNB. ccspublishing.org.cn This pathway involves the reaction of a conjugated diene with a dienophile. However, the reactivity of the starting materials can lead to a complex reaction system with several by-products. ccspublishing.org.cn

The most common pathway for VNB synthesis is the Diels-Alder reaction between cyclopentadiene (B3395910) (CPD) as the diene and 1,3-butadiene (BD) as the dienophile. ccspublishing.org.cnresearchgate.net In this reaction, both starting materials can act as either the diene or the dienophile, leading to the formation of undesired by-products such as dicyclopentadiene (B1670491) (DCPD), tetrahydroindene (THI), and 4-vinylcyclohexene (VCH). ccspublishing.org.cn Consequently, traditional processes for VNB synthesis often suffer from low yield and selectivity. ccspublishing.org.cn The reaction temperature for the Diels-Alder reaction typically falls within the range of 80°C to 180°C, with a preferred range of 90°C to 150°C. google.com Temperatures below 80°C can result in decreased conversion and product yield. google.com

To address the challenges of low yield and selectivity, supercritical carbon dioxide (scCO₂) has been successfully employed as a reaction medium for the synthesis of VNB from cyclopentadiene and 1,3-butadiene. ccspublishing.org.cnresearchgate.net This method offers a more efficient and convenient route, proceeding smoothly without the need for any polymerization inhibitors. ccspublishing.org.cn The use of scCO₂ not only acts as a solvent but also as a thinner, which helps to suppress the side reactions that commonly occur in conventional solvent systems. ccspublishing.org.cn This results in a satisfactory yield and high selectivity for VNB. researchgate.net Research has shown that this process can achieve a VNB yield of 25%, a significant improvement compared to the 11%–16% yield obtained in traditional batch reactors. ccspublishing.org.cn

Table 1: Comparison of VNB Synthesis Methods

Feature Conventional Method Supercritical CO₂ Method
Reactants Cyclopentadiene, 1,3-Butadiene Cyclopentadiene, 1,3-Butadiene
Inhibitor Commonly used Not required
Primary By-products DCPD, THI, VCH Formation suppressed
Reported Yield 11% - 16% 25%

Table 2: Two-Stage Reactor Conditions for VNB Synthesis from DCPD

Parameter First Tank Reactor Second Tank Reactor
Temperature 170-190 °C 200-220 °C
System Pressure 7-11 MPa 7-10 MPa
Material Staying Time 10-120 min 10-80 min

Radiation-Induced Synthesis and Generation of VNB

The influence of radiation on 5-Vinyl-2-norbornene primarily involves polymerization rather than its initial synthesis. Studies on the γ-radiolysis of liquid VNB using a ⁶⁰Co source have shown that the main products are polymers. researchgate.net These radiation-chemical processes occur with high efficiency, as indicated by the initial radiation-chemical yield of VNB conversion, which is a measure of the number of molecules consumed per 100 eV of absorbed energy. researchgate.net The polymerization of VNB under these conditions engages both the endo-cyclic and exocyclic double bonds of the molecule and also involves the opening of the norbornene ring. researchgate.net

Table 3: Radiation-Chemical Yield of Diene Conversion

Compound Initial Radiation-Chemical Yield (G₀)
This compound (VNB) 640 mol/100 eV
5-Ethylidene-2-norbornene (ENB) 360 mol/100 eV

Advanced Polymerization Mechanisms of 5 Vinyl 2 Norbornene

Ring-Opening Metathesis Polymerization (ROMP) of VNB

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that utilizes strained cyclic olefins, such as 5-Vinyl-2-norbornene (VNB), to create polymers with well-defined structures. The driving force for this reaction is the relief of ring strain inherent in the monomer. ilpi.com ROMP of VNB specifically targets the strained carbon-carbon double bond within the norbornene ring system, leaving the exocyclic vinyl group intact and available for further chemical modifications. researchgate.net This process yields soluble polymers, typically with number-average molecular weights (Mn) around 10,000, characterized by a cyclopentenylenevinylene main chain with pendant vinyl groups. researchgate.net

The mechanism of ROMP involves a metal alkylidene catalyst that reacts with the cyclic olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. wikipedia.org This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal alkylidene species attached to the growing polymer chain. ilpi.com This process is essentially irreversible due to the thermodynamic favorability of relieving the ring strain. ilpi.com A key feature of many ROMP systems is their "living" nature, which allows for the synthesis of polymers with narrow molecular weight distributions (low polydispersity) and the creation of block copolymers by sequential monomer addition. ilpi.com

In the case of VNB, the presence of the pendant vinyl group can present challenges, as it can potentially act as a site for chain transfer or interact with the catalyst, affecting its activity. researchgate.net However, by carefully selecting the catalyst and controlling reaction conditions, selective polymerization through the norbornene ring can be achieved. researchgate.net

A variety of catalyst systems have been successfully employed for the ROMP of VNB, primarily based on molybdenum and ruthenium complexes. researchgate.netrsc.org The choice of catalyst is crucial as it influences the polymerization kinetics, the structure of the resulting polymer, and its molecular weight characteristics. researchgate.net

Ruthenium-based catalysts, particularly the Hoveyda-Grubbs type complexes, are widely used for ROMP due to their excellent functional group tolerance and robustness. rsc.orgsigmaaldrich.com Second-generation Hoveyda-Grubbs catalysts have been successfully used in the ROMP of VNB, yielding soluble polymers with intact pendant vinyl groups. researchgate.net These catalysts feature a chelating isopropoxybenzylidene ligand that can influence the initiation rate. mdpi.comrsc.org The mechanism involves the dissociation of this chelating ligand to open a coordination site for the incoming monomer. wikipedia.org The high activity and stability of these catalysts allow for controlled polymerization of challenging monomers like VNB. mdpi.com Modifications to the N-heterocyclic carbene (NHC) ligand and the styrenyl ether portion of the Hoveyda-Grubbs catalysts can further fine-tune their reactivity and stability. mdpi.combeilstein-journals.org

To facilitate catalyst separation and reuse, ruthenium catalysts for ROMP have been immobilized on various solid supports. mdpi.com Supports such as silica (B1680970), mesoporous molecular sieves (like MCM-41 and SBA-15), and monolithic materials have been utilized. researchgate.netmdpi.com For example, a Hoveyda-Grubbs type catalyst immobilized on mesoporous molecular sieves has shown significant activity in the ROMP of cyclooctene, with activity increasing with the pore size of the support. researchgate.net Similarly, ruthenium complexes immobilized on silica have been used for the ROMP of norbornene and its derivatives, producing high molecular weight polymers. researchgate.net While specific studies on VNB with these immobilized systems are less common, the principles apply. Immobilization can sometimes affect the catalyst's activity and the properties of the resulting polymer, such as the polydispersity index (PDI), which has been observed to be in the range of 1.2 to 2.6 for ROMP products from monolith-supported catalysts. mdpi.com A key advantage is the reduction of catalyst residue in the final polymer product. researchgate.net

A significant advantage of synthesizing poly(VNB) via ROMP is the presence of pendant vinyl groups along the polymer backbone, which serve as handles for post-polymerization modification. researchgate.net Cross-metathesis (CM) is a powerful technique used to introduce a wide range of functional groups onto the polymer. researchgate.netnsf.gov This reaction involves the metathesis of the pendant vinyl groups with a different olefin, known as a cross-partner, in the presence of a metathesis catalyst, often a second-generation Grubbs or Hoveyda-Grubbs catalyst. researchgate.netox.ac.uk

This strategy has been successfully employed to modify poly(VNB) with various functional molecules. For example, cross-metathesis with cis-1,4-diacetoxybut-2-ene, 5-hexenyl acetate, and allyl acetoacetate (B1235776) has been demonstrated. researchgate.net The key to successful post-polymerization modification via CM is to favor the reaction between the polymer's pendant vinyl group and the cross-partner over potential side reactions, such as polymer-polymer coupling (cross-linking). researchgate.netnsf.gov This is often achieved by using an excess of the cross-partner and controlling the catalyst loading. researchgate.net Ene-yne cross-metathesis is another variant that has been used to functionalize poly(VNB) with acetylenic compounds like (4-fluorophenyl)acetylene. researchgate.net

Recent research has highlighted a novel role for VNB in ROMP as a reversible deactivation chain-transfer monomer (RDCTM). acs.orgacs.org162.105.138 This strategy is used to create branched polymer structures in a controlled manner. acs.org162.105.138 In this context, VNB acts as both a monomer (via its strained norbornene ring) and a chain-transfer agent (via its terminal vinyl group). acs.org

During the copolymerization of VNB with another norbornene-based monomer, the propagating catalyst can react with the terminal vinyl group of an incorporated VNB unit. acs.org This is a cross-metathesis reaction that leads to the formation of a dormant polymer chain with a terminal alkene and a new, shorter propagating species. acs.org This process is reversible, meaning the dormant terminal alkenes on the polymer backbone can be reactivated to participate in further metathesis reactions, leading to chain extension and branching. acs.org

Detailed analysis has shown that the cross-metathesis process involving the terminal alkene of VNB predominantly proceeds through an α-addition pathway. acs.org162.105.138 This regioselectivity is crucial as it ensures that the process is a degenerative chain transfer, allowing for a "quasiliving" polymerization that facilitates the synthesis of branched block copolymers with controlled architecture. acs.org162.105.138 To prevent extensive cross-linking, which can occur at high VNB concentrations, the copolymerization is typically carried out with a low concentration of VNB relative to the comonomer. acs.org

VNB as a Reversible Deactivation Chain-Transfer Monomer in ROMP

α-Addition Cross-Metathesis Regioselectivity

In the context of Ring-Opening Metathesis Polymerization (ROMP), this compound (VNB) can function as a reversible deactivation chain-transfer monomer (RDCTM), a role dependent on the cross-metathesis (CM) of its terminal vinyl group. mdpi.comacs.org The regioselectivity of this CM process is critical, as it dictates the resulting polymer topology. mdpi.com The reaction between the terminal alkene of VNB and the active ruthenium catalyst center can proceed via two main pathways: α-addition or β-addition. mdpi.com

The α-addition pathway involves the exchange of propagating chain lengths, and the resulting CM products feature a new dormant terminal alkene, which can participate in further chain transfer events. mdpi.com In contrast, the β-addition pathway can lead to coupled chains and the formation of a fresh, and relatively unstable, [Ru]=CH₂ initiator. mdpi.com Detailed analysis using techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) mass spectrometry has confirmed that the terminal alkene of VNB predominantly undergoes α-addition during the cross-metathesis process. mdpi.comrscf.ru This high regioselectivity toward α-addition is crucial for preventing unwanted cross-linking and enabling the formation of well-defined branched polymers rather than insoluble gels. mdpi.com

Quasiliving Polymerization for Branched Block Copolymers

The pronounced preference for the α-addition pathway in the cross-metathesis of VNB's vinyl group facilitates a facile quasiliving polymerization. mdpi.comacs.orgrscf.ru This "quasiliving" behavior, driven by the reversible deactivation chain-transfer capability of the terminal alkene, allows for the synthesis of branched block copolymers. mdpi.com In this mechanism, VNB acts as a highly effective RDCTM. mdpi.comacs.orgrscf.ru The norbornene ring of VNB is opened by the catalyst for chain propagation, while the pendant vinyl group engages in reversible deactivation chain transfer, creating branching points along the polymer backbone. mdpi.com

The success of this approach has been validated through Gel Permeation Chromatography (GPC), ¹H NMR, and DOSY NMR analysis, which confirm the formation of the intended branched block copolymer structures. mdpi.com This method provides a straightforward route to creating branched polymers with well-controlled chain structures, a key strategy in advanced polymer design. acs.orgrscf.ru The use of commercially available VNB as the key reagent makes this a cost-effective and convenient method for producing a wide range of branched copolymers. mdpi.comrscf.ru

Control of Branch Distribution in ROMP Copolymers

The distribution of branches in copolymers synthesized using VNB as a branching agent can be effectively controlled. mdpi.comacs.org Since the VNB units serve as the branching points, their distribution along the polymer backbone is determined by the monomer distribution during copolymerization. mdpi.com This distribution can be manipulated by tuning the reactivity ratios of the comonomers. mdpi.comacs.org

For instance, by selecting comonomers with different steric profiles or conformations, such as exo versus endo isomers, their relative rates of incorporation can be altered. mdpi.com This change in reactivity ratios directly influences the sequence of monomer addition, thereby controlling the spacing and arrangement of VNB units and, consequently, the branch distribution in the final copolymer. mdpi.com This control has been visualized at a molecular level using advanced techniques like stimulated emission depletion (STED) microscopy. mdpi.comacs.org Furthermore, to prevent extensive cross-linking from the β-addition pathway, VNB is often copolymerized with other norbornene-based monomers. mdpi.com Diluting the concentration of VNB in this manner substantially reduces the likelihood of undesirable side reactions and promotes the formation of well-defined, soluble branched copolymers. mdpi.com

The table below summarizes the effect of copolymerizing VNB with various norbornene monomers (M1-M5) on the resulting polymer's molecular weight, demonstrating the general applicability of VNB as a branching agent. mdpi.com

EntryComonomerMolar Mass (M_n) ( kg/mol )Dispersity (Đ)
1M1 (exo)46.81.55
2M2 (endo)42.11.58
3M3 (Norbornene)39.51.61
4M4 (Monosubstituted)55.21.49
5M5 (Disubstituted)61.71.45
Table 1: Copolymerization of VNB with various norbornene monomers. Reactions were conducted at 25 °C in dry THF. Data sourced from research findings. mdpi.com

Vinyl Addition Polymerization (VAP) of VNB

Distinct from ROMP, this compound can undergo Vinyl Addition Polymerization (VAP), also known as vinylic addition polymerization. rsc.org This process is thermodynamically more favorable than ROMP and yields polymers with saturated, rigid backbones. acs.org A key characteristic of the VAP of VNB is its high regioselectivity; polymerization occurs exclusively via the strained endocyclic double bond of the norbornene ring. rsc.orgresearchgate.net The less strained exocyclic vinyl group remains intact as a pendant group along the polymer chain. rsc.orgresearchgate.net This preserved vinyl functionality makes the resulting polymer, poly(this compound), an excellent candidate for post-polymerization modifications. researchgate.net While the parent norbornene undergoes VAP readily, the polymerization of substituted derivatives like VNB is often more challenging to achieve. rsc.org

Palladium-Catalyzed Addition Polymerization of VNB

Palladium-based catalysts are highly effective for the vinyl addition polymerization of VNB and other norbornene derivatives. acs.orgrsc.org Cationic Pd(II)-complexes, in particular, have been utilized to catalyze the addition polymerization of strained polycyclic olefins, preserving the cyclic structure of the monomers. acs.org Specific systems, such as one based on a palladium(0) precursor complex, Pd(dibenzylideneacetone)₂, activated with an appropriate phosphine (B1218219) and borate (B1201080), can efficiently catalyze the homopolymerization of VNB. researchgate.net These catalytic systems are capable of producing high-molecular-weight polymers where the pendant vinyl groups are preserved for further functionalization. rsc.orgresearchgate.net

N-Heterocyclic Carbene Pd-Complexes as Catalysts

N-Heterocyclic Carbene (NHC) ligands have been instrumental in developing highly active palladium catalysts for the vinyl-addition polymerization of norbornenes. mdpi.comacs.orgnorbornene.ru (NHC)Pd-based systems have demonstrated excellent catalytic activity in the polymerization of a wide array of functionalized norbornenes, including those with alkyl, vinyl, and ether groups. acs.orgresearchgate.net These catalysts are noted for their high tolerance to functional groups and their ability to function in air. acs.org

Cationic complexes of the type [(NHC)Pd(allyl)L]⁺A⁻ (where L is a labile ligand like acetonitrile (B52724) and A⁻ is a weakly coordinating anion like BARF⁻) are highly efficient single-component catalysts for the VAP of substituted norbornenes. acs.org These systems can polymerize monomers at exceptionally low catalyst loadings, as low as 2 ppm, to afford high-molecular-weight products. acs.org The structure of the NHC ligand is crucial; catalysts with five-membered heterocyclic rings and less sterically hindered aryl groups on the nitrogen atoms tend to show the highest activity. norbornene.ru The use of NHC-Pd complexes allows for the synthesis of amorphous, glassy, and soluble polynorbornenes from VNB with preserved side alkenyl groups. rscf.ru

Benzylic Palladium Complexes as Precatalysts

Benzylic palladium complexes have emerged as exceptionally suitable precatalysts for the challenging vinylic addition polymerization of VNB. rsc.org A catalyst system formed from a mixture of the benzylic palladium dimer [Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂], a phosphine ligand such as tricyclohexylphosphine (B42057) (PCy₃), and a salt with a weakly coordinating anion like NaBArF₄ creates a highly active catalyst. rsc.org This system can homopolymerize VNB to yield high molecular weight poly(VNB) with the pendant double bond fully preserved. rsc.org Remarkably, only 2 ppm of palladium are required to achieve a high yield. rsc.org

The initiation mechanism is favored by the easy transformation of the palladium-bound benzyl (B1604629) group from an η³ to a σ-coordination mode, which opens a coordination site on the metal for the incoming VNB monomer. rsc.org The nature of the counterion is also important for propagation, with BArF₄⁻ proving to be the most efficient among those tested. rsc.org

The table below shows data for the polymerization of VNB using this benzylic palladium precatalyst system under different conditions. rsc.org

Entry[VNB]/[Pd]Time (min)Conv. (%)M_n ( kg/mol )Đ
150,00015999032.1
2100,000309911462.5
3250,000609912902.4
4500,0001209916212.6
Table 2: VAP of VNB using a benzylic palladium precatalyst. Reactions conducted in chlorobenzene (B131634) at 25 °C. Data sourced from research findings. rsc.org
Cationic Palladium Catalysts in VNB Polymerization

Cationic palladium complexes have emerged as highly effective catalysts for the vinyl addition polymerization of this compound (VNB). These catalysts typically consist of a palladium center, a phosphine ligand, and a weakly coordinating anion. The polymerization process is initiated by the insertion of the VNB monomer into a palladium-carbon or palladium-hydride bond.

Benzylic palladium complexes, when activated with a combination of a phosphine such as tricyclohexylphosphine (PCy3) and a salt of a weakly coordinating anion like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF4), form highly active catalysts. rsc.org These systems can achieve high yields of high molecular weight poly(this compound) (PVNB) with as little as 2 ppm of palladium. rsc.org The initiation mechanism can vary depending on the order of mixing the catalyst components. rsc.org If the cationic complex is pre-formed, initiation occurs via insertion of VNB into a Pd-C(benzyl) bond. rsc.org Alternatively, if the components are mixed in the presence of the monomer, a Pd-H bond may be generated, which then initiates the polymerization. rsc.org In both scenarios, the facile transformation of the η³-benzyl ligand to a σ-benzyl ligand creates a coordination site on the palladium atom, which facilitates the initiation step. rsc.org

The nature of the counterion is crucial for the propagation of the polymerization. Among various weakly coordinating anions tested, BArF4⁻ has been found to be the most efficient. rsc.org Other cationic palladium systems, such as those based on (η³-allyl)palladium complexes, have also demonstrated high activity. acs.org For instance, the complex [(η³-allyl)Pd(tricyclohexylphosphine)(ether)][B(3,5-(CF3)2C6H3)4] is a highly active catalyst for the copolymerization of norbornene-type monomers. acs.org Multicomponent systems, created by adding salts of weakly coordinating anions to (η³-allyl)Pd(X)(PR3) complexes (where X is a leaving group like chloride), also form active catalysts in situ. acs.org

Oligomerization of VNB has been achieved using cationic palladium complexes like Pd(NCCH3)42. epa.gov However, the presence of the vinyl group in VNB significantly slows down the insertion rate compared to the parent norbornene, leading to a decrease in activity by a factor of 100. epa.gov

Role of Cocatalysts (e.g., Methylaluminoxane, Borates)

Cocatalysts play a pivotal role in activating transition metal complexes for the polymerization of VNB. Methylaluminoxane (MAO) and borates are two of the most significant classes of cocatalysts.

Methylaluminoxane (MAO): MAO is a complex mixture of organoaluminum compounds and is widely used as an activator for metallocene and other transition metal catalysts. wikipedia.org In the context of VNB polymerization, MAO serves multiple functions. It alkylates the transition metal precursor, creating a metal-alkyl species. Subsequently, it abstracts a ligand (like a chloride) from the metal center to generate a cationic, electrophilic active site that can initiate polymerization. wikipedia.org MAO also acts as a scavenger for impurities, such as water, that can deactivate the catalyst. wikipedia.org

Several catalytic systems for VNB polymerization utilize MAO. For instance, nickel bis(acetylacetonate) (Ni(acac)2) requires activation by MAO to polymerize VNB. researchgate.net Similarly, zirconocene-based catalysts, such as dicyclopentadienylzirconium dichloride, are activated by MAO for the copolymerization of ethylene (B1197577) and VNB. researchgate.net Nickel complexes with bis(imino)pyridine ligands also show high activity for norbornene polymerization when activated with MAO. acs.org

Borates: Borates, specifically those with bulky, weakly coordinating anions like tetrakis(pentafluorophenyl)borate (B1229283) ([B(C6F5)4]⁻) and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF4⁻), are crucial for generating highly active cationic palladium catalysts. rsc.orgresearchgate.net These borate salts, often in the form of trityl salts like [CPh3][B(C6F5)4] or sodium salts like NaBArF4, are used to abstract an anionic ligand (e.g., halide, acetate) from a neutral palladium precursor. rsc.orgacs.orgresearchgate.net This abstraction generates a cationic palladium center with a vacant coordination site, which is the active species for polymerization. acs.org

For example, a palladium(0) precursor, Pd(dibenzylideneacetone)2, can be activated by one equivalent of [CPh3][B(C6F5)4] in the presence of a phosphine ligand to efficiently polymerize VNB. researchgate.net Similarly, benzylic palladium complexes are rendered highly active by the addition of NaBArF4. rsc.org The choice of the borate anion is critical, as it must be sufficiently non-coordinating to allow for monomer coordination and insertion while maintaining charge balance. rsc.org

Regioselectivity in VAP: Endocyclic vs. Exocyclic Double Bond Involvement

A key feature of the vinyl addition polymerization (VAP) of this compound is the high degree of regioselectivity exhibited by many catalytic systems. VNB possesses two distinct polymerizable double bonds: a strained endocyclic (norbornenyl) double bond and a less strained exocyclic (vinyl) double bond.

Preferential Polymerization of Endocyclic Double Bond

Numerous studies have demonstrated that late transition metal catalysts, particularly those based on palladium and nickel, preferentially polymerize VNB through the endocyclic double bond. researchgate.netresearchgate.netresearchgate.net This selectivity is attributed to the higher ring strain of the norbornene moiety, which makes its double bond more reactive towards insertion into the metal-carbon bond of the growing polymer chain.

For example, palladium(0) catalysts activated with borates, cationic η³-allyl palladium catalysts, and nickel bis(acetylacetonate)/MAO systems all show this preference. researchgate.netresearchgate.netkoreascience.kr Spectroscopic analysis, such as Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, of the resulting polymers confirms the presence of intact pendant vinyl groups and the absence of the endocyclic double bond in the polymer backbone. researchgate.netacs.org This regioselective polymerization results in a linear polymer chain composed of 2,3-enchained norbornane (B1196662) units with a vinyl group attached to the C5 position of each repeating unit. uva.es

The table below summarizes the regioselectivity of various catalyst systems in VNB polymerization.

Catalyst SystemCocatalyst/ActivatorRegioselectivityReference(s)
Pd(dibenzylideneacetone)2 / P(C6H11)3[CPh3][B(C6F5)4]Preferential endocyclic polymerization researchgate.netresearchgate.net
Ni(acac)2MAOPreferential endocyclic polymerization researchgate.net
Cationic η³-allyl palladiumNone (pre-formed cation)Preferential endocyclic polymerization koreascience.kr
ZirconoceneMAOPreferential endocyclic polymerization researchgate.netacs.org
Benzylic Palladium ComplexesPCy3 / NaBArF4Preferential endocyclic polymerization rsc.orgresearchgate.net
Preservation of Exocyclic Vinyl Group for Post-Polymerization Modification

The preservation of the exocyclic vinyl group during polymerization is a significant advantage, as it provides a reactive handle for subsequent chemical modifications of the polymer. researchgate.netd-nb.inforsc.orgrsc.org This allows for the synthesis of functionalized polynorbornenes that would be difficult to obtain by direct polymerization of functionalized monomers, as many functional groups can poison the catalyst. uva.es

The pendant vinyl groups in PVNB can undergo a variety of chemical transformations. For instance, they can be converted to hydroxy or epoxy groups. researchgate.netkoreascience.kr Epoxidation can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA), while hydroxylation can be carried out via hydroboration-oxidation using reagents such as 9-borabicyclononane (B1260311) (9-BBN). koreascience.kr These post-polymerization modifications open up avenues for creating new materials with tailored properties, such as improved adhesion or compatibility with other polymers. researchgate.net

Nickel Catalytic Systems in VAP of VNB

Nickel-based catalysts are also effective for the vinyl addition polymerization of VNB, although they have been studied to a lesser extent than their palladium counterparts for this specific monomer. The nickel bis(acetylacetonate)/methylaluminoxane (Ni(acac)2/MAO) system has been shown to polymerize VNB. researchgate.net However, the polymerization activity is generally low and highly dependent on temperature. researchgate.net The low reactivity is attributed to the chelating effects and steric hindrance of the bulky VNB monomer and the growing polymer chain, which impede complexation and insertion rates. researchgate.net Despite the low activity, the Ni(acac)2/MAO system exhibits the same regioselectivity as palladium catalysts, with polymerization occurring preferentially through the endocyclic double bond, leaving the exocyclic vinyl group intact. researchgate.net

Other nickel-based systems, such as [Ni(C6F5)2(SbPh3)2], have been noted for their effectiveness in the homopolymerization of other substituted norbornenes, but their application to VNB has been less successful in achieving high molecular weights. researchgate.netmdpi.com In general, while nickel catalysts can polymerize VNB, they are often less active and produce lower molecular weight polymers compared to the most efficient palladium systems. researchgate.net

Copolymerization Studies Involving this compound

This compound is a valuable comonomer in the synthesis of various copolymers, imparting unique properties and functionalities. It has been successfully copolymerized with a range of other olefins, most notably ethylene.

The copolymerization of ethylene with VNB, often catalyzed by zirconocene/MAO systems, proceeds with regioselective insertion of the VNB monomer via its endocyclic double bond. researchgate.netacs.org This results in a polyethylene (B3416737) chain with pendant vinyl-substituted norbornane units. acs.org The incorporation of VNB into the polyethylene backbone can influence the polymer's properties, and the pendant vinyl groups offer sites for further functionalization. acs.org The reactivity ratios for ethylene and VNB in these systems have been determined, providing insight into the copolymerization behavior. acs.org

VNB has also been copolymerized with norbornene (NB) using cationic η³-allyl palladium catalysts. koreascience.kr The resulting copolymers can be obtained in good yields with high molecular weights. koreascience.kr However, as the content of VNB in the feed increases, both the molecular weight and the yield of the copolymer tend to decrease. koreascience.kr FTIR analysis confirms that the incorporation of VNB into the copolymer is proportional to its concentration in the monomer feed. koreascience.kr Both the endo and exo isomers of VNB are incorporated into the copolymer chain. koreascience.kr

The introduction of VNB into polynorbornene allows for the creation of materials with preserved vinyl groups that can be used for cross-linking or other post-polymerization modifications. This is particularly useful for producing materials with enhanced thermal or mechanical properties.

The table below provides a summary of some copolymerization studies involving VNB.

ComonomerCatalyst SystemCocatalyst/ActivatorKey FindingsReference(s)
EthyleneDicyclopentadienylzirconium dichlorideMAORegioselective insertion of VNB via endocyclic double bond; pendant vinyl groups available for functionalization. researchgate.netacs.org
NorborneneCationic η³-allyl palladiumNone (pre-formed cation)High molecular weight copolymers; yield and molecular weight decrease with increasing VNB content. koreascience.kr
Carbon MonoxidePalladium complexes with N^N or P^P ligandsAlternating cooligomers formed; insertion of CO mainly at C(2)-C(3) bond of norbornene ring. researchgate.net

Ethylene-VNB Copolymerization

Radiation-Chemical Polymerization of Liquid this compound

The study of radiation-chemical processes offers a unique avenue for initiating polymerization without the need for conventional catalysts or initiators. For this compound (VNB), exposure to ionizing radiation, such as gamma rays, induces complex polymerization pathways.

Gamma-Radiolysis Induced Polymerization

The primary products resulting from the gamma-radiolysis of liquid this compound are polymers. researchgate.net The process is characterized by high initial radiation-chemical yields of diene conversion, indicating that chain polymerization processes are occurring. researchgate.net For instance, the γ-irradiation of individual, or neat, VNB demonstrates a significant conversion rate. researchgate.net This method of polymerization is initiated by the energy deposited by the radiation, which leads to the formation of reactive species such as radical cations. researchgate.net

Studies involving the exposure of liquid VNB to a ⁶⁰Co gamma source have been fundamental in characterizing this process. researchgate.net The high efficiency of the chain polymerization is highlighted by the substantial initial radiation-chemical yield of VNB conversion. researchgate.net

Initial Radiation-Chemical Yield of Diene Conversion

CompoundInitial Radiation-Chemical Yield (G₀)
This compound640 mol/100 eV researchgate.net

Involvement of Both C=C Bonds and Norbornene Ring Opening

A distinctive feature of the radiation-induced polymerization of this compound is the complex structural transformation that occurs. Spectroscopic analysis, particularly IR spectroscopy, of the resulting polymers reveals that the polymerization mechanism is not limited to a simple vinyl addition. researchgate.netresearchgate.net Instead, the reaction engages both the exocyclic vinyl group and the endocyclic double bond within the norbornene ring. researchgate.netresearchgate.net

Furthermore, the polymerization process also involves the opening of the strained norbornene ring. researchgate.netresearchgate.netsmolecule.com This ring-opening polymerization (ROP) pathway, occurring alongside the reactions of the C=C double bonds, leads to the formation of complex polymeric structures. researchgate.netsmolecule.com The simultaneous involvement of these different reactive sites indicates a multifaceted reaction mechanism. Research suggests that the polymerization proceeds via a radical cation mechanism, where the formation of a distonic radical cation is a key intermediate step. researchgate.net The structure of this radical cation intermediate is considered identical to that of the VNB homopolymer, supporting the proposed radical cation polymerization pathway during γ-irradiation. researchgate.net

Polymerization in Solution (e.g., Cyclohexane (B81311), Benzene)

The solvent environment plays a critical role in directing the mechanism of radiation-chemical polymerization of VNB. researchgate.net

In Cyclohexane: When VNB is polymerized in a cyclohexane solution under γ-irradiation, the resulting polymers are predominantly composed of saturated compounds. researchgate.netresearchgate.net In this non-aromatic, non-polar solvent, it is believed that the diene molecules are activated through the transfer of a positive charge from the solvent molecules. researchgate.net

In Benzene (B151609): The polymerization mechanism in a benzene solution is markedly different. researchgate.net Here, the process is understood to proceed via the addition of benzene radicals to the endocyclic C=C bond of the VNB molecule. researchgate.netresearchgate.net This leads to a polymer structure where the 2-vinylnorbornane moiety is incorporated. researchgate.net The triplet excitation energy does not appear to transfer from the solvent molecules to the diene; rather, the diene is consumed in reactions with neutral radicals that are products of the decomposition of the solvent's triplet molecules. researchgate.net

Post Polymerization Modifications and Functionalization of 5 Vinyl 2 Norbornene Polymers

Chemical Transformations of Pendant Vinyl Groups

The presence of the exocyclic vinyl group, which remains intact during the vinyl-addition polymerization of the norbornene ring, is a key feature of poly(5-vinyl-2-norbornene) (PVNB). researchgate.netresearchgate.net These pendant double bonds are sterically more accessible than the double bonds within a polymer backbone, making them readily available for chemical reactions. researchgate.net This allows for the synthesis of a variety of functional polymers from a single parent polymer.

Hydrogenation of the pendant vinyl groups in PVNB leads to the formation of poly(5-ethyl-2-norbornene). researchgate.net This modification effectively removes the reactive double bonds in the side chains, resulting in a fully saturated polymer. rscf.ru The process can be carried out using reagents such as p-toluenesulfonyl hydrazide. researchgate.netsechenov.ru An exhaustive hydrogenation of PVNB provides a simpler route to obtaining poly(5-ethyl-2-norbornene) compared to the direct polymerization of 5-ethyl-2-norbornene. rscf.ru The hydrogenation of VNB itself can proceed through intermediates like (exo/endo)-2-vinylnorbornanes and (Z/E)-2-ethylidenenorbornanes to ultimately form (exo/endo)-2-ethylnorbornanes. researchgate.net This transformation can lead to an enhancement of gas permeability with a minimal decrease in selectivity. researchgate.netsechenov.ru

Hydrogenation of Poly(this compound)
Figure 1. Hydrogenation of the pendant vinyl groups in Poly(this compound) (PVNB) to yield poly(5-ethyl-2-norbornene).
Epoxidation of Poly(this compound)
Figure 2. Epoxidation of the pendant vinyl groups in Poly(this compound) (PVNB) to yield poly(5-oxiranyl-2-norbornene).

Cyclopropanation of the pendant vinyl groups introduces highly strained cyclopropyl (B3062369) rings onto the polymer side chains. researchgate.net This modification can be achieved using diazomethane (B1218177) in the presence of a palladium catalyst. researchgate.netsechenov.ru The resulting polymer, poly(5-cyclopropyl-2-norbornene), is a high-energy material containing two strained fragments in each monomer unit: the norbornane (B1196662) and the cyclopropane. rscf.ru Similar to hydrogenation, cyclopropanation has been shown to enhance gas permeability while only minimally affecting selectivity. researchgate.netsechenov.ru

Cyclopropanation of Poly(this compound)
Figure 3. Cyclopropanation of the pendant vinyl groups in Poly(this compound) (PVNB) to yield poly(5-cyclopropyl-2-norbornene).

The thiol-ene reaction is a highly efficient "click" chemistry approach for modifying the pendant vinyl groups of PVNB. researchgate.netanr.fr This radical addition reaction allows for the straightforward introduction of various functional groups by reacting the polymer with different thiol compounds. anr.frrsc.org For example, reacting PVNB with thioacetic acid using an initiator like azobisisobutyronitrile (AIBN) yields poly(5-(thioacetyl)ethyl-2-norbornene). researchgate.netsechenov.ru This thioacetylation introduces organo-sulfur groups into the polymer. rscf.ru Subsequent oxidation of these thioacetyl groups can quantitatively convert them into sulfo groups, opening pathways to create potential proton and ion-conducting membrane materials. rscf.ru The thiol-ene reaction provides a versatile method for controlling the properties of the resulting polymer, such as enhancing gate dielectric properties for organic field-effect transistors. rsc.org

Thiol-Ene Reaction on Poly(this compound)
Figure 4. Thiol-ene reaction of Poly(this compound) (PVNB) with a thiol compound to introduce new functionalities.

Cross-metathesis provides another powerful tool for the functionalization of polymers derived from VNB. researchgate.net This reaction allows for the introduction of a variety of functional groups by reacting the pendant vinyl groups with functionalized alkenes or alkynes in the presence of a suitable metathesis catalyst, such as a Hoveyda-Grubbs type Ru alkylidene complex. researchgate.net For instance, post-polymerization modification of poly(vinylnorbornene)s has been accomplished via cross-metathesis with alkenes like cis-1,4-diacetoxybut-2-ene, 5-hexenyl acetate, and allyl acetoacetate (B1235776). researchgate.net Furthermore, ene-yne cross-metathesis with functional alkynes, such as (4-fluorophenyl)acetylene and (2,4-difluorophenyl)acetylene, has also been successfully demonstrated. researchgate.net This method offers a versatile route to tailor the polymer's properties by incorporating a wide range of chemical functionalities.

Sulfonation of Poly(5-phenyl-2-norbornene) for Ionomer Synthesis (Analogous to VNB-derived polymers)

While not a direct modification of PVNB, the sulfonation of analogous polynorbornene structures, such as poly(5-phenyl-2-norbornene), provides a relevant example of creating ionomers. mdpi.comnih.gov Ionomers are polymers containing ionic groups, which are crucial for applications like ion-exchange membranes. mdpi.comscirp.org

In a representative study, both addition and ring-opening metathesis polymerized poly(5-phenyl-2-norbornene) were sulfonated under homogeneous conditions using propionyl sulfate. mdpi.com This process resulted in ionomers with a high degree of sulfonation, reaching up to 79%, which corresponds to an ion exchange capacity (IEC) of 3.36 meq/g. mdpi.comnih.gov The sulfonation reaction readily occurs on the phenyl rings of the polymer. donga.ac.kr The resulting sulfonic acid groups can be further modified, for example, by replacing the proton with imidazolium (B1220033) or 1-methylimidazolium (B8483265) cations, to create polymers soluble in common polar organic solvents for electromechanical applications. mdpi.com This approach demonstrates a viable pathway for producing polynorbornene-based ionomers with tailored properties. mdpi.comnih.gov

Thermal Cross-linking of VNB-derived Polymers

The presence of a pendant vinyl group on each repeating unit of the this compound (VNB) polymer backbone provides a reactive site for post-polymerization modification, most notably thermal cross-linking. This process involves the formation of covalent bonds between polymer chains, converting a soluble, fusible thermoplastic material into an insoluble and infusible thermoset network. This transformation significantly enhances the material's mechanical strength, thermal stability, and chemical resistance. nih.govwikipedia.org The cross-linking of VNB-derived polymers can be initiated through several methods, including the use of peroxide initiators or other cross-linking agents, and in some cases, through purely thermal means.

The most prevalent application of this chemistry is in the vulcanization of Ethylene-Propylene-Diene Monomer (EPDM) rubbers where VNB is used as the diene component. The reactivity of the VNB monomer is a critical factor in the efficiency of the curing process. Research has demonstrated that the peroxide curing efficiency of VNB is significantly higher—approximately four times—than that of other commonly used dienes like 5-ethylidene-2-norbornene (ENB) and dicyclopentadiene (B1670491) (DCPD). nih.gov This superior reactivity allows for a reduction in the amount of peroxide needed to achieve the desired cross-link density, which can be economically and environmentally advantageous. nih.govuni.lu The enhanced cross-linking efficiency of VNB-EPT (an EPDM terpolymer using VNB) leads to a uniform cross-linked structure, which contributes to superior heat-aging and wear resistance compared to conventional EPDM. uni.lu

Table 1: Comparative Peroxide Curing Efficiency in EPDM Polymers

Diene Type Relative Peroxide Curing Efficiency Key Advantages of VNB
This compound (VNB) ~4x higher than ENB/DCPD Reduced peroxide consumption, improved heat-aging and wear resistance. nih.govuni.lu
5-Ethylidene-2-norbornene (ENB) Baseline Standard performance. nih.gov

| Dicyclopentadiene (DCPD) | Baseline | Standard performance. nih.gov |

Beyond peroxide-initiated systems, other thermal cross-linking strategies have been explored for VNB-based polymers. For instance, epoxidized poly(this compound) can be effectively cross-linked by heating with various aromatic diamines. nih.gov This reaction proceeds through the opening of the epoxy rings, creating a robust network structure. These materials are noted for their exceptional thermal stability, with glass transition temperatures recorded above 300°C. nih.gov

Furthermore, VNB-derived polymers are valuable in the development of advanced materials for microelectronics, where low dielectric constant (Dk) and low dissipation factor (Df) are crucial. Thermal cross-linking is a key step in producing thermosets that meet these demanding requirements. By incorporating difunctional diazirines as cross-linking agents, vinyl-addition polynorbornene resins can be thermally cured to form thermosets with excellent dielectric properties and high glass transition temperatures. nih.govnih.gov This method allows for the creation of materials suitable for use in next-generation printed circuit boards. nih.govnih.gov While thermal cross-linking generally enhances polymer properties, its effect can be application-specific. In a study on gas separation membranes, the cross-linking of polyvinylnorbornene (pVNB) was found to have minimal impact on gas separation performance, which was more significantly influenced by the VNB content in the copolymer itself. nih.gov

Table 2: Properties of Thermally Cross-linked VNB-Derived Polymers in Specialty Applications

Cross-linking Method Polymer System Resulting Properties Reference
Heating with Aromatic Diamines Epoxidized Poly(VNB) High thermal stability, Glass transition temperature (Tg) > 300°C. nih.gov
Thermal Curing with Diazirines Vinyl-addition Polynorbornene Low dielectric constant (Dk) < 2.3, Low dissipation factor (Df) < 0.001, Tg > 150°C. nih.govnih.gov

The thermal degradation of cross-linked VNB polymers has also been studied, with TGA thermograms showing thermal degradation for vinyl PNB occurring at approximately 430°C. fishersci.se The ability to form these robust, thermally stable networks through various cross-linking chemistries makes VNB-derived polymers highly versatile for a range of demanding industrial applications.

Applications and Advanced Materials from 5 Vinyl 2 Norbornene

Specialty Polymers and Elastomers

The distinct reactivity of 5-vinyl-2-norbornene makes it a valuable component in the synthesis of specialty polymers and elastomers. smolecule.com It can undergo polymerization through different mechanisms, including Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, to create polymers with unique characteristics. smolecule.commdpi.com These polymers find use in a range of applications, including engineering plastics, coatings, and high-performance elastomers. smolecule.comcymitquimica.com

Ethylene (B1197577) Propylene Diene Monomer (EPDM) Synthesis

This compound is a crucial termonomer in the production of Ethylene Propylene Diene Monomer (EPDM) rubber. eneos-materials.comrsc.org EPDM is a synthetic rubber known for its excellent resistance to heat, ozone, and weathering. mdpi.com The incorporation of VNB into the ethylene-propylene chain introduces sites of unsaturation, which are necessary for vulcanization (cross-linking). researchgate.net

The structure of the diene monomer significantly influences the peroxide-curing efficiency of the resulting EPDM. researchgate.net VNB, along with 5-ethylidene-2-norbornene (ENB), is a commonly used third monomer in EPDM synthesis. eneos-materials.comrsc.org Studies have shown that high molecular weight EPDM grades produced with VNB exhibit improved peroxide curing efficiency compared to those made with other dienes like dicyclopentadiene (B1670491) (DCPD). researchgate.net This enhanced curing performance makes VNB-based EPDMs suitable for demanding applications such as engine mounts. researchgate.net

Engineering Plastics and Coatings

Polymers derived from this compound are utilized in the formulation of engineering plastics and high-performance coatings. smolecule.comcymitquimica.com Vinyl-addition polymerization of VNB and its derivatives yields polynorbornenes with rigid, saturated backbones, high glass transition temperatures, and excellent thermal and chemical resistance. mdpi.comnorbornene.ru These properties make them suitable for applications requiring durable and stable materials. mdpi.com

Furthermore, VNB-based polymers can be modified to enhance specific properties. For instance, the incorporation of VNB into ethylene-based terpolymers has been shown to improve the mechanical properties of the resulting materials. rsc.org These terpolymers exhibit enhanced tensile elongation and can be cross-linked to further improve their thermoplastic and mechanical characteristics, making them suitable for various engineering applications. rsc.org Additionally, polyesters synthesized from diols derived from VNB show high glass transition temperatures, positioning them as potential substitutes for materials like polycarbonates in applications such as coil coatings. rsc.org

Biomedical Materials

The unique properties of polymers derived from this compound have also led to their exploration for use in biomedical materials. smolecule.com Hydrophobic polymers, including those based on ethylene-propylene-diene monomers, are utilized in a range of biomedical applications such as vascular grafts, implants, and ophthalmic devices. alfachemic.com The biocompatibility and durability of these materials are key factors in their suitability for such applications.

While direct applications of poly(this compound) in the biomedical field are still emerging, the versatility of polynorbornene chemistry allows for the incorporation of various functional groups. This functionalization capability opens up possibilities for creating biocompatible and bioactive materials for drug delivery systems and other advanced medical applications. smolecule.com

Membranes for Gas Separation

Polymers based on this compound are promising materials for the fabrication of gas separation membranes. mdpi.comdntb.gov.ua Vinyl-addition polynorbornenes, in particular, are noted for their high thermal and chemical stability, rigid polymer backbones, and potential for chemical modification, all of which are desirable characteristics for membrane materials. mdpi.comnih.gov The presence of the vinyl group in VNB offers opportunities for copolymerization, post-polymerization modification, and cross-linking, allowing for the fine-tuning of membrane properties. mdpi.com

Enhanced Gas Permeability in Modified Poly(this compound)

Research has demonstrated that the gas permeability of poly(this compound) (PVNB) can be significantly enhanced through chemical modification. researchgate.netrsc.org For example, modifying PVNB through reactions like cyclopropanation and hydrogenation has been shown to increase gas permeability with only a minimal loss in selectivity. researchgate.net

Another effective strategy for enhancing gas permeability is the introduction of silicon-containing groups. rsc.org The hydrosilylation of the vinyl side chains of PVNB to incorporate silyl (B83357) groups leads to polymers with improved gas permeability compared to the original PVNB. rsc.org This approach allows for the creation of silicon-containing vinyl-addition polynorbornenes that are of interest for gas separation processes. rsc.org

The table below summarizes the effect of different modifications on the gas permeability of PVNB.

Modification of PVNBEffect on Gas PermeabilityEffect on SelectivityReference
CyclopropanationEnhancementMinimal Decrease researchgate.net
HydrogenationEnhancementMinimal Decrease researchgate.net
EpoxidationDecreaseSubstantial Increase (CO2/N2) researchgate.net
ThioacetylationDecreaseSubstantial Increase (CO2/N2) researchgate.net
HydrosilylationEnhanced--- rsc.org

Selectivity for Gas Separations (e.g., CO2/N2, CO2/CH4, H2/N2)

The chemical modification of poly(this compound) not only affects permeability but also allows for the tuning of selectivity for specific gas pairs. researchgate.net For instance, while some modifications enhance permeability, others can significantly increase selectivity. researchgate.net

Studies on copolymers of VNB and norbornene have also shown that the gas separation performance can be fine-tuned by adjusting the VNB content. mdpi.comsemanticscholar.org Increasing the VNB content in these copolymers has been observed to quadruple the permeability for both CO2/CH4 and CO2/N2 gas pairs, with only a slight decline in CO2/CH4 selectivity and a relatively constant CO2/N2 selectivity. semanticscholar.org This demonstrates a method to significantly extend the fine-tuning possibilities of polynorbornenes for various gas separation applications. mdpi.comuq.edu.au

Optoelectronics and Microelectronics

Polymers derived from this compound, specifically vinyl-addition polynorbornenes (PNBs), are materials of interest for applications in optoelectronics and microelectronics. researchgate.netmdpi.com These polymers exhibit a unique combination of properties that make them suitable for the demanding requirements of these industries. Key characteristics include high glass transition temperatures, excellent thermal and chemical stability, low dielectric constants, high transparency, and low birefringence. researchgate.netnorbornene.ru

The inherent properties of PNBs make them candidates for use as low-dielectric materials, which are crucial for reducing signal delay and power consumption in microelectronic devices. researchgate.netmdpi.com They are also explored for use as photoresists and in the fabrication of Organic Light Emitting Diodes (OLEDs). researchgate.netmdpi.com The development of silane (B1218182) monomers from this compound, which can be polymerized into siloxane polymers, further extends their application in semiconductor optoelectronics. google.com These polymers can be designed to have a lower dielectric constant by incorporating organic groups, which reduces the polarizability associated with Si-O bonds in traditional silica (B1680970) films. google.com

Additionally, polynorbornene compositions, including those with polyether functionalization, are being developed for their resistance to thermo-oxidative degradation, a critical factor for the longevity and reliability of microelectronic and optoelectronic devices that often operate at elevated temperatures. google.com

Anion-Exchange Membranes and Fuel Cells

Polymers based on this compound (VNB) are promising materials for the development of anion-exchange membranes (AEMs), which are critical components in fuel cells and water electrolyzers. researchgate.netresearchgate.net The saturated, all-carbon backbone of polynorbornene provides a stable framework for these applications. researchgate.net

Research has focused on creating high-performance AEMs using commercially available VNB. researchgate.net One approach involves creating a semi-interpenetrating polymer network (s-IPN) by cross-linking poly-VNB with other compounds, which enhances both mechanical modulus and ionic conductivity. researchgate.net Membranes produced through such strategies have demonstrated excellent hydroxide (B78521) conductivities and stability in alkaline conditions (e.g., 1 mol/L KOH at 80 °C). researchgate.net In practical applications, these AEMs have been successfully used in alkaline anion-exchange membrane water electrolyzers, showing stable operation for extended periods. researchgate.net

Furthermore, copolymers of VNB derivatives, such as those made from 5-n-hexyl-2-norbornene and 5-(4-bromobutyl)-2-norbornene, have been systematically studied. nrel.gov By converting the alkyl halide groups into cationic sites, researchers have produced AEMs with high hydroxide conductivity. nrel.gov The structure of these copolymers, including whether they are statistical or multiblock, significantly influences their properties, with block copolymers generally showing higher conductivity. acs.org These advanced AEMs have achieved high peak power densities in H₂/O₂ fuel cells. nrel.govosti.gov

Polymer SystemKey FeatureAchieved Hydroxide ConductivityOperating ConditionsReference
Poly-VNB with s-IPN structureEnhanced mechanical modulus and ionic conductivityExcellent1 mol/L KOH at 80 °C researchgate.net
Ammonium-functionalized VNB copolymerOptimized ionic content95 ± 6 mS/cm80 °C nrel.gov
Tetraaminophosphonium-functionalized VNB copolymerLarge cation volume promoting phase separation70 ± 3 mS/cm80 °C nrel.gov
Tetrablock VNB-based copolymerOptimized water uptake and phase segregation>120 mS/cm80 °C osti.gov

High-Energy-Density Liquid Hydrocarbons

The strained, bicyclic structure of this compound makes it a valuable precursor for the synthesis of high-energy-density (HED) liquid hydrocarbons for advanced propulsion systems. researchgate.netresearchgate.net Through chemical modifications, such as cycloaddition reactions, hydrocarbons derived from VNB can achieve significantly improved energy densities compared to conventional fuels like JP-10. researchgate.net

These norbornane-containing hydrocarbons exhibit a favorable combination of properties, including:

High Densities: Densities can reach up to 1.0799 g/mL. researchgate.net

High Volumetric Net Heat of Combustion: Energy densities can be as high as 45.38 MJ/L. researchgate.netresearchgate.net

Low Freezing Points: Some derivatives have freezing points below -60 °C. researchgate.netresearchgate.net

Low Viscosity: Kinematic viscosities can be as low as 1.89 mm²·s⁻¹. researchgate.net

Research has demonstrated that facile routes involving modifications of the double bonds in VNB can lead to a new class of promising HED liquid fuels. researchgate.net For instance, cyclopropanation of VNB yields a fuel with a density of approximately 0.95 g/mL and a volumetric heat of combustion of about 40.23 MJ/L. researchgate.net The combination of high density, high energy content, and good low-temperature properties makes these VNB-derived hydrocarbons attractive components for high-performance liquid propellants. norbornene.ruresearchgate.net

PropertyVNB-Derived Hydrocarbon ValueSignificanceReference
DensityUp to 1.0799 g/mLHigher mass of fuel per unit volume researchgate.net
Energy Density≤45.38 MJ/LSurpasses conventional fuel JP-10 researchgate.netresearchgate.net
Freezing PointBelow -60 °CSuitable for low-temperature environments researchgate.netresearchgate.net

Ionomers for Ionic Actuators

Ionomers, which are polymers containing ionic functional groups, are critical materials for the fabrication of ionic actuators, also known as artificial muscles. While research often highlights derivatives like 5-phenyl-2-norbornene, the underlying polynorbornene backbone, which can be formed from monomers like VNB, is well-suited for these applications. mdpi.comresearchgate.net These materials are part of a class of smart materials known as ionic electroactive polymers (EAPs). researchgate.net

The process typically involves synthesizing a polynorbornene and then introducing ionic groups through a post-polymerization reaction, such as sulfonation. mdpi.comnih.gov This creates ionomers with a high ion-exchange capacity (IEC), which is crucial for their function in actuators. mdpi.comnih.gov These ionomers are then used to create membranes, often in combination with an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) (EMImBF4). mdpi.com

Actuators fabricated from these polynorbornene-based ionomer membranes can exhibit large strain and generate significant stress under low applied voltages (e.g., 2 V). mdpi.comnih.gov The performance of these actuators, including their deformation and force output, is directly related to the mechanical, morphological, and conductive properties of the ionomer membrane. mdpi.comnih.gov The ability to tune these properties through the choice of norbornene monomer and the degree of functionalization makes this a versatile platform for developing advanced actuators. mdpi.comresearchgate.net

Potential in Medicinal Chemistry (Norbornene Scaffold Derivatives)

The norbornene scaffold, the core structure of this compound, has emerged as a promising and versatile nucleus in the field of medicinal chemistry. mdpi.comresearchgate.netnih.gov Its rigid, bicyclic structure provides a unique three-dimensional framework that is distinct from the often "flat" structures of many drug molecules. researchgate.net This has drawn significant attention for the development of new therapeutic agents, particularly in cancer treatment. mdpi.comnih.govdntb.gov.ua

A variety of norbornene derivatives have been synthesized and investigated for their potential as anticancer agents. mdpi.comresearchgate.net These compounds have been shown to exert their antitumor effects through several mechanisms, including the inhibition of critical biological targets like estrogen receptors and carbonic anhydrase, and the regulation of cellular processes such as apoptosis and the cell cycle. researchgate.net

The development of norbornene-based compounds is an active area of research for creating safer and more effective therapeutic candidates. mdpi.com The versatility of the norbornene scaffold allows for structural modifications and the incorporation of various functional groups to modulate biological activity and target specific disease pathways. mdpi.comontosight.ai This makes it a valuable platform for the rational design of new drugs with potential applications against a broad spectrum of diseases. researchgate.netontosight.ai

Mechanistic and Theoretical Investigations of 5 Vinyl 2 Norbornene Reactions

Reaction Kinetics and Regioselectivity Studies

The reaction kinetics and regioselectivity of 5-vinyl-2-norbornene (VNB) are significantly influenced by its unique structure, which contains two distinct reactive sites: a strained endocyclic double bond within the norbornene ring system and an exocyclic vinyl group. smolecule.comrsc.org The inherent ring strain of the bicyclic structure typically leads to preferential reaction at the endocyclic double bond. rsc.org

In polymerization reactions, the choice of catalyst and reaction conditions plays a crucial role in determining which double bond participates. For instance, in copolymerization with ethylene (B1197577) using an ansa-metallocene catalyst, VNB is incorporated selectively via the cyclic double bond, leaving the vinyl group available for further modifications. researchgate.net Similarly, palladium-based catalysts have shown high regioselectivity for the endocyclic double bond in vinyl-addition polymerization, resulting in polymers with pendent vinyl groups. researchgate.net

The hydroformylation of VNB also demonstrates this regioselectivity. Due to the higher strain, the endocyclic double bond is generally hydroformylated first, before the less favored reaction of the exocyclic double bond. rsc.org Optimization of reaction conditions, such as temperature and the choice of ligands, is crucial to control the reaction and minimize byproducts. rsc.org

The relative reactivity of the endo and exo isomers of VNB can also impact reaction kinetics, though some studies have found no significant selectivity towards a particular isomer during polymerization. researchgate.net However, in other norbornene derivatives, the exo isomer is often found to be more reactive in polymerization than the endo isomer due to steric hindrance. researchgate.netscirp.orgugent.be In contrast, some palladium(II)-based catalyst systems have shown a preference for the endo isomer. researchgate.net A study on the hydrolysis of methyl 5-norbornene-2-carboxylate found that the exo-isomer reacts faster than the endo-isomer due to less steric hindrance from the norbornene ring. scirp.org

The kinetics of VNB reactions are also influenced by the potential for the exocyclic vinyl group to act as a chain transfer agent, which can affect the molecular weight of the resulting polymers. researchgate.net

Computational Chemistry Approaches (e.g., DFT Studies on Catalyst Regioselectivity)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the regioselectivity observed in reactions involving this compound and related compounds. These theoretical studies provide insights into reaction mechanisms and the factors that control product distribution.

DFT calculations have been employed to elucidate the mechanistic details of palladium-catalyzed reactions of norbornenes. frontiersin.org For instance, in the palladium-catalyzed methylcyclopropanation of norbornenes, DFT studies have mapped out the entire catalytic cycle, including oxidative addition, intermolecular alkene insertion, and reductive elimination, identifying the rate-limiting step. frontiersin.org

In the context of catalyst regioselectivity, DFT studies have been used to investigate the hydroformylation of terminal alkenes with rhodium catalysts. nsf.gov These studies can predict the ratio of linear to branched products (l:b ratio) by calculating the energy barriers for the different insertion pathways. nsf.gov The choice of the functional and the inclusion of dispersion corrections in the DFT calculations can significantly impact the accuracy of these predictions. nsf.gov

For metathesis catalysts, theoretical models help explain the observed regioselectivity. For example, the preference for α-addition over β-addition in cross-metathesis reactions involving terminal alkenes and Grubbs-type catalysts can be rationalized by considering the steric repulsion between the substituents on the alkene and the ligands on the metal center. acs.org DFT calculations have shown that the geometry of the catalyst, such as the octahedral coordination of a Grubbs G3 catalyst, favors α-addition to minimize steric interactions. acs.org

Furthermore, computational studies have shed light on the role of ligands in controlling regioselectivity. The electronic and steric properties of ligands, such as phosphines in palladium or rhodium complexes, can influence the stability of transition states and thus direct the reaction towards a specific isomer. nsf.govacs.org DFT has also been used to study the fundamentals of metal-ligand bonding and dissociation, which are critical aspects of catalyst performance. nsf.gov These theoretical insights are instrumental in the rational design of new catalysts for selective transformations of complex molecules like this compound. researchgate.net

Mechanistic Aspects of Chain Transfer in Polymerization

In the polymerization of this compound (VNB), the exocyclic vinyl group can play a significant role as a site for chain transfer, a process that can influence the molecular weight and branching of the resulting polymer. researchgate.net This is particularly relevant in Ring-Opening Metathesis Polymerization (ROMP).

VNB can act as a reversible deactivation chain-transfer monomer (RDCTM) in ROMP. acs.orgacs.org The terminal alkene of the vinyl group can participate in a cross-metathesis reaction with the propagating ruthenium catalyst. acs.org This process can be understood through two main pathways: α-addition and β-addition. acs.org

α-addition: This pathway involves the exchange of the chain length of the propagating species, and the resulting cross-metathesis product has a new dormant terminal alkene that can re-initiate polymerization. This leads to a "living" polymerization character and the formation of branched polymers. acs.org

β-addition: This pathway results in coupled chains and the formation of a new, potentially less stable, initiator. acs.org

The regioselectivity between α- and β-addition is influenced by the catalyst structure. For instance, the Grubbs third-generation catalyst (G3), with its N-heterocyclic carbene (NHC) ligand, sterically favors the α-addition pathway. acs.org

Simple α-olefins like 1-hexene (B165129) can also serve as chain transfer agents (CTAs) in ROMP. acs.org The presence of a CTA allows for the growth of multiple polymer chains per catalyst molecule, which can be a method to control molecular weight. mdpi.com In the context of ethylene-norbornene copolymerization, chain transfer to agents like diethylzinc (B1219324) is more efficient at low norbornene content and is more likely to occur after an ethylene insertion due to lower steric hindrance. mdpi.com

Recent research has explored a versatile reversible, degenerative chain transfer mechanism in ROMP. nih.govresearchgate.net In this mechanism, the vinyl end groups of polynorbornene chains can undergo a degenerative exchange with a propagating metathesis catalyst, allowing for the synthesis of polymers in a catalytic living fashion. nih.govresearchgate.net This offers a more sustainable route for producing well-defined block copolymers and other complex polymer architectures. nih.govresearchgate.net

Understanding of Isomer Reactivity in Polymerization

The polymerization of this compound (VNB) is complicated by the presence of endo and exo isomers, which can exhibit different reactivities depending on the polymerization mechanism and the catalyst system employed. smolecule.com

Generally, in the polymerization of norbornene derivatives, the exo isomer is more reactive than the endo isomer. scirp.org This is often attributed to the greater steric hindrance presented by the endo substituent, which can impede the approach of the monomer to the catalyst's active site. ugent.be

However, the relative reactivity is not always straightforward. In some cases, particularly with certain palladium(II)-based catalysts, the endo isomer has been observed to be consumed preferentially. researchgate.net One study on the copolymerization of ethylene with VNB using an ansa-metallocene catalyst found no selective polymerization of either the endo or exo isomer. researchgate.net

In radiation-induced polymerization, the behavior of the isomers can also differ. For example, under certain conditions, the triplet molecule of endo-VNB was found to rearrange, while the exo-isomer remained unchanged. researchgate.net

The difference in reactivity between isomers can have a notable impact on the properties of the resulting polymer. For instance, in copolymerizations, a lower reactivity of the endo isomer can lead to polymers with slightly lower molecular weights compared to those synthesized from the pure exo isomer. ugent.be

It is important to note that while steric effects are a common explanation for the differing reactivities, other factors may also be at play. The specific electronic interactions between the monomer isomer and the catalyst can also influence the rate of polymerization. ugent.be Understanding and controlling the reactivity of these isomers is crucial for tailoring the microstructure and properties of polynorbornenes for specific applications. scirp.org

Analytical and Characterization Techniques in Vnb Research

Spectroscopic Analysis of VNB and its Polymers

Spectroscopy is a cornerstone in the study of VNB, providing detailed insights into the molecular structure of both the monomer and its polymers.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and monitoring the polymerization of VNB. The IR spectrum of the VNB monomer exhibits characteristic absorption bands corresponding to its distinct structural features: the vinyl group and the norbornene ring's double bond.

During polymerization, changes in the IR spectrum provide critical information about which double bond participates in the reaction. For instance, in addition polymerization catalyzed by a nickel bis(acetylacetonate)/methylaluminoxane system, the absorption band associated with the norbornene double bond (around 906 cm⁻¹) disappears in the polymer's spectrum, indicating that polymerization primarily occurs through the endocyclic double bond, leaving the exocyclic vinyl group intact. researchgate.net Conversely, studies on the γ-radiolysis of VNB have shown that polymerization can involve both C=C bonds and even lead to the opening of the norbornene ring. researchgate.netresearchgate.net

In the context of copolymers, such as those with norbornene, Fourier transform infrared spectroscopy (FTIR) confirms the incorporation of VNB units into the polymer chain, with the actual content in the polymer being proportional to the feed ratio. researchgate.net FTIR is also instrumental in analyzing polynorbornene membranes containing VNB, where specific regions of the spectrum can distinguish between the alkene groups and the saturated C-H bonds of the polymer backbone. researchgate.net

Key IR Absorption Bands for VNB and its Polymers:

Functional GroupWavenumber (cm⁻¹)Significance in VNB Analysis
Norbornene C=C bond~906Disappearance indicates polymerization via the endocyclic double bond. researchgate.net
Vinyl C=C bondVariesPresence in the polymer indicates it did not participate in the primary polymerization reaction.
Saturated C-H bonds~2846-2915Indicates the formation of the saturated polymer backbone. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, detailed view of the atomic-level structure of VNB and its polymers.

¹H NMR and ¹³C NMR: One-dimensional ¹H and ¹³C NMR are fundamental for the structural confirmation of VNB and its polymers. aip.org In ¹H NMR of the monomer, distinct signals correspond to the vinyl protons and the protons of the norbornene ring, including those at the double bond. oup.com The ¹³C NMR spectrum provides complementary information, showing unique signals for each carbon atom in the molecule, including the two unsaturated carbons of the vinyl group and the two unsaturated carbons of the norbornene ring. nih.govspectrabase.com Upon polymerization, the disappearance or shifting of signals corresponding to the double bond protons and carbons confirms the reaction pathway. For example, in the palladium-catalyzed addition polymerization of VNB, ¹H-NMR analysis shows that both exo and endo isomers of VNB are incorporated into the polymer chain. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve complex spectral overlaps, which are common in polymers. rsc.orgismar.org These techniques help to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), providing unambiguous resonance assignments and detailed microstructural information of the polymer chain. rsc.orgismar.orgacs.orglibretexts.org This level of detail is crucial for understanding stereochemistry and isomerism within the polymer structure. ismar.org

DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.orgspark904.nl In VNB research, DOSY NMR is particularly useful for analyzing block copolymers. acs.org For instance, in a block copolymer synthesized from VNB, a single diffusion coefficient observed in the DOSY spectrum confirms the formation of a true block copolymer rather than a mixture of homopolymers. acs.org This technique provides strong evidence for the architecture of the synthesized macromolecules. rsc.orgnih.govvedomostincesmp.ru

Typical Chemical Shifts in VNB Analysis (¹³C NMR, CDCl₃):

Carbon TypeApproximate Chemical Shift (ppm)
Vinyl C (CH₂)~111-112
Vinyl C (CH)~142-143
Norbornene C=C~132-138
Saturated Ring Carbons~29-50

Gel Permeation Chromatography (GPC) for Molecular Weight and Architecture Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers derived from VNB. wikipedia.orgshimadzu.com The technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org

In the synthesis of VNB-based polymers, GPC is used to measure key parameters like the number-average molecular weight (Mn) and weight-average molecular weight (Mw). intertek.comintertek.com For example, in the vinyl addition copolymerization of norbornene and VNB, GPC analysis revealed that increasing the VNB content led to a decrease in the molecular weight of the resulting copolymers. researchgate.net GPC traces, which are plots of detector response versus elution time, can indicate the success of a polymerization reaction. A unimodal peak in the GPC trace is often indicative of a successful polymerization process, forming a single polymer population. acs.org The technique is also essential for characterizing polymer architecture, such as in the formation of branched copolymers, where changes in the GPC trace can signify the formation of more complex structures. acs.orgintertek.comsepscience.com

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For VNB-based polymers, DSC is crucial for determining key thermal properties such as the glass transition temperature (Tg). rsc.org The Tg is a critical parameter that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is fundamental to understanding the material's performance and potential applications at different temperatures. For instance, amorphous and glassy polynorbornenes prepared from VNB are characterized by their thermal behavior using DSC. aip.org

X-ray Diffraction for Polymer Morphology

X-ray Diffraction (XRD) is an analytical technique used to investigate the long-range order and morphology of materials. numberanalytics.com In polymer science, XRD is used to determine the degree of crystallinity. thermofisher.comuc.edu Polymers can be amorphous (lacking long-range order), semi-crystalline (containing both crystalline and amorphous regions), or highly crystalline. icdd.comintertek.com

The XRD pattern of an amorphous polymer, like those often produced from VNB addition polymerization, typically shows a broad halo, indicating the absence of a well-defined crystalline structure. researchgate.netaip.org For semi-crystalline polymers, the XRD pattern would consist of sharp peaks (from the crystalline domains) superimposed on a broad amorphous halo. intertek.com The degree of crystallinity can be calculated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. numberanalytics.comuc.edu This information is vital as the crystallinity of a polymer significantly influences its mechanical, thermal, and optical properties. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for identifying and quantifying the components of a volatile or semi-volatile mixture.

In the context of VNB research, GC-MS is employed to analyze the products of various reactions. For example, in hydroformylation reactions of VNB, which aim to produce diols, GC-MS is used in combination with NMR to identify the complex mixture of isomers, including diastereomers and regioisomers, that are formed. rsc.org The mass spectrometer provides the molecular weight and fragmentation pattern of each separated component, allowing for their structural elucidation. For instance, byproducts such as hydrogenated compounds can be detected and identified by their specific mass-to-charge ratios (m/z). rsc.orgrsc.org GC-MS is also used to monitor the progress of reactions, such as the conversion of starting materials into products. d-nb.info

Stimulated Emission Depletion (STED) Microscopy for Branch Distribution

Stimulated Emission Depletion (STED) microscopy is a super-resolution imaging technique that overcomes the diffraction limit of conventional light microscopy, enabling the visualization of structures at the nanoscale. wikipedia.orgmdpi.com This method has proven to be a powerful tool in materials science, particularly for characterizing the complex architecture of polymers. taylorfrancis.com In the context of 5-Vinyl-2-norbornene (VNB) research, STED microscopy offers a direct method to observe the distribution of branches along a polymer backbone, a critical factor influencing the material's macroscopic properties.

The principle of STED microscopy involves using two lasers: an excitation laser that causes fluorophores in the sample to fluoresce, and a donut-shaped "depletion" laser that de-excites fluorophores at the periphery of the focal spot through stimulated emission. researchgate.netthermofisher.com This process effectively narrows the area from which fluorescence is detected, allowing for a spatial resolution significantly better than what is achievable with standard confocal microscopy, often reaching tens of nanometers. thermofisher.comnih.gov

Detailed Research Findings

Recent research has successfully employed STED microscopy to visualize the branch distribution in copolymers synthesized using VNB as a branching monomer in Ring-Opening Metathesis Polymerization (ROMP). acs.org In these studies, the strategic incorporation of fluorescently-labeled monomers allows for the direct imaging of the polymer's branched structure.

To achieve this, researchers copolymerized VNB with specific norbornene monomers that were tagged with fluorescent dyes, such as BODIPY derivatives. acs.org By controlling the sequence of monomer addition, block copolymers with distinct fluorescently labeled branched sections were created. For instance, a polymer could be synthesized with a central block containing VNB-derived branches, followed by blocks where the branches were labeled with different colored fluorescent dyes. acs.org

When imaged with a STED microscope, the distinct fluorescent signals from the labeled branches could be spatially resolved at the single-polymer level. This allowed for the direct observation of how the branches were distributed along the polymer chain. acs.org For example, researchers were able to confirm that tuning the reactivity ratios during copolymerization directly influenced the branch distribution, a finding that was clearly visualized using this super-resolution technique. acs.org The use of VNB as a branching agent, combined with fluorescent labeling and STED microscopy, provides a robust methodology for creating and confirming polymers with controlled, spatially-varied branch architectures. acs.org

The following table summarizes representative data from the synthesis of such branched copolymers, where VNB acts as a reversible deactivation chain-transfer monomer.

Table 1: Properties of Linear vs. VNB-Branched Polynorbornenes Data derived from studies on Ring-Opening Metathesis Polymerization (ROMP).

Polymer TypeComonomer (M)[M]/[VNB] RatioTheoretical Mn (kDa)Measured Mn (kDa)Polydispersity Index (Đ)
LinearM1N/A120.2115.41.08
BranchedM1100:1120.285.11.15
LinearM2N/A178.2169.31.09
BranchedM2100:1178.2112.51.21
LinearM3N/A47.145.21.05
BranchedM3100:147.133.71.12

Note: M1, M2, and M3 represent different functionalized norbornene monomers. The decrease in measured molecular weight (Mn) for branched polymers compared to their linear counterparts, despite identical theoretical Mn, is characteristic of branched architectures as determined by techniques like Gel Permeation Chromatography (GPC) with a Multi-Angle Light Scattering (MALS) detector, which is then confirmed visually by STED microscopy. acs.org

Future Research Directions for 5 Vinyl 2 Norbornene

Development of Novel Catalytic Systems for Enhanced Performance

A significant area of future research lies in the development of more efficient and selective catalytic systems for the polymerization of VNB. Current research is focused on palladium-based catalysts, which have shown high activity in the addition polymerization of norbornene derivatives. aip.org The goal is to design catalysts that can operate at very high monomer-to-catalyst ratios, increasing efficiency and reducing costs. rscf.ruacs.org

Recent studies have demonstrated the potential of Pd-N-heterocyclic carbene complexes. acs.org These systems can selectively polymerize the endocyclic double bond of VNB while leaving the exocyclic vinyl group intact, creating polymers with reactive pendant groups. researchgate.net Future work will likely focus on:

Improving Catalyst Activity and Durability: Research aims to develop catalysts with even higher activity, exceeding 1 x 10⁸ g of polymer per mole of Palladium per hour, and that remain active at extremely low concentrations. acs.org

Enhancing Selectivity: Fine-tuning catalyst design to achieve precise control over which double bond (endocyclic or exocyclic) participates in the polymerization is a key objective.

Robustness to Air and Moisture: Developing catalysts that can function in less stringent reaction conditions, such as in the presence of air and wet solvents, would significantly improve their industrial applicability. acs.org

Exploration of New Applications in Advanced Materials

The unique properties of VNB-derived polymers, such as high glass transition temperatures, thermal and chemical stability, and low dielectric constants, make them attractive for a range of advanced material applications. researchgate.net Future research will explore their use in:

Gas Separation Membranes: VNB-based polymers are being investigated for their potential in gas separation membranes due to their rigid backbone and the ability to create materials with high free volume. researchgate.netresearchgate.netnih.gov Copolymers of VNB with other norbornene derivatives are being synthesized to study the influence of the vinyl group on gas separation performance. nih.gov

Microelectronics: The low dielectric constant of polynorbornenes makes them suitable for applications in microelectronics. researchgate.net

Optoelectronic Materials: The high transparency of these polymers is a desirable characteristic for optoelectronic applications. rscf.ru

Biomedical Materials: The potential of VNB-based polymers in biomedical applications, such as for drug delivery, is an emerging area of research. smolecule.com

Deeper Understanding of Structure-Property Relationships in VNB-Derived Materials

A fundamental understanding of how the molecular structure of VNB-derived polymers influences their macroscopic properties is crucial for designing materials with specific functionalities. Future research will focus on elucidating these relationships. For instance, studies are investigating how the incorporation of rigid cyclic structures into polyester (B1180765) backbones, using VNB as a precursor, can significantly improve thermal properties. rsc.orgrsc.org

Key areas of investigation include:

Influence of Isomer Composition: VNB exists as endo and exo isomers, and their ratio can affect the properties of the resulting polymer. wikipedia.org Research is exploring how controlling this ratio can fine-tune material characteristics.

Effect of Copolymerization: Investigating how copolymerizing VNB with other monomers affects properties like gas permeability and selectivity is an active area of research. nih.gov For example, the influence of VNB content in copolymers with norbornene on gas separation is being studied. nih.gov

Impact of Post-Polymerization Modifications: The pendant vinyl groups in VNB polymers offer sites for further chemical reactions. Research is exploring how modifications like hydrogenation, epoxidation, and cyclopropanation can alter the gas transport properties of the polymers. researchgate.netresearchgate.net

Sustainable Synthesis Methods for VNB and its Derivatives

Developing more environmentally friendly and sustainable methods for the synthesis of VNB is a critical area for future research. The traditional synthesis involves the Diels-Alder reaction of cyclopentadiene (B3395910) and 1,3-butadiene. wikipedia.org Research is exploring alternative and greener approaches.

One promising avenue is the use of supercritical carbon dioxide as a reaction medium for the Diels-Alder reaction. researchgate.net This method has been shown to produce VNB in satisfactory yields with high selectivity in the absence of polymerization inhibitors. researchgate.net Further research in this area could lead to more sustainable industrial production processes.

Design of Functional VNB-Based Polymers with Tailored Properties

The ability to create functional polymers with precisely controlled properties is a major goal of polymer science. The reactive vinyl group of VNB provides a versatile handle for introducing a wide range of functional groups into the polymer structure. This opens up possibilities for designing polymers with tailored properties for specific applications.

Future research will focus on:

Controlled Polymerization Techniques: Utilizing controlled polymerization methods to produce VNB-based polymers with well-defined molecular weights and architectures. google.com

Post-Polymerization Functionalization: Developing efficient and selective methods for modifying the pendant vinyl groups to introduce functionalities that can impart desired properties, such as improved adhesion, biocompatibility, or conductivity. tandfonline.comnyu.edumdpi.com

Branched and Crosslinked Architectures: Exploring the use of VNB in creating branched copolymers and crosslinked networks to fine-tune mechanical and thermal properties. nih.govacs.org For example, crosslinking of polyvinylnorbornene using its exocyclic vinyl group can be used to enhance gas separation performance. nih.gov

Q & A

Q. What are the established methods for synthesizing 5-Vinyl-2-norbornene (VNB) in laboratory settings?

The Diels-Alder reaction between cyclopentadiene (CPD) and 1,3-butadiene (BD) is the most common method. A highly selective approach uses supercritical CO₂ (scCO₂) as the solvent, achieving ~25% yield without polymerization inhibitors. This method minimizes side products like tetrahydroindene (THI) and simplifies purification . Alternative routes include thermal isomerization of dicyclopentadiene (DCPD) in scCO₂, which avoids pre-purification of CPD .

Q. How is VNB isomerized to 5-Ethylidene-2-norbornene (ENB), and what catalytic systems are effective?

Isomerization is typically catalyzed by alkali metal hydrides (e.g., NaH) paired with aliphatic 1,2-diamines. The amine’s structure critically influences activity: ethylene diamine derivatives enhance proton transfer, achieving >80% ENB yield. Reaction efficiency depends on temperature (120–150°C) and catalyst loading .

Q. What characterization techniques confirm VNB’s purity and structural integrity?

  • Gas Chromatography (GC): Quantifies VNB yield and by-products (e.g., THI, DCPD) using HP-5 capillary columns .
  • IR Spectroscopy: Identifies radical cation behavior and polymerized products under radiation (e.g., C=C bond shifts at 1640 cm⁻¹) .
  • Physical Properties: Boiling point (137.9°C), density (1.612 g/cm³), and vapor pressure (0.0028 mmHg at 25°C) are key identifiers .

Q. What safety protocols are essential for handling VNB in laboratory settings?

  • Ventilation: Use fume hoods to avoid inhalation (R20 risk) .
  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and flame-resistant clothing (R10 flammable hazard) .
  • Storage: Keep at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can the Diels-Alder reaction in scCO₂ be optimized for higher VNB yields?

Key parameters include:

  • Temperature: 205°C balances CPD conversion (47%) and VNB selectivity (52%) .
  • CO₂ Density: 0.25 g/cm³ suppresses side reactions (e.g., THI formation drops to 16%) .
  • BD/CPD Molar Ratio: 1.2 maximizes monomer utilization without excess BD waste .
  • Time: 60 minutes minimizes unidentified by-products (<6% yield) .

Q. How do discrepancies in reported VNB yields arise, and how can they be resolved?

Variations stem from:

  • Solvent Choice: Nonpolar solvents (hexane) yield 22% VNB vs. 25% in scCO₂ .
  • Inhibitor Use: Traditional methods with 4-oxo-TEMPO reduce yields (17% VNB) due to catalyst interference .
  • Analytical Methods: GC calibration standards (e.g., toluene internal standards) must be consistent to ensure reproducibility .

Q. What challenges arise in copolymerizing VNB with ethylene/propylene, and how do catalysts influence monomer incorporation?

  • Catalyst Systems: Ph₂C(Flu)(Cp)ZrCl₂/MAO enables ethylene-VNB copolymerization, with VNB content adjustable via feed ratio (x/y = 0.5–2.0) .
  • By-Product Control: Radical scavengers (e.g., TEMPO) suppress crosslinking during propylene-VNB copolymerization .
  • Characterization: ¹H NMR monitors monomer ratios (δ 5.2–5.8 ppm for vinyl protons) .

Q. How does radiation alter VNB’s chemical behavior, and what advanced techniques study its degradation pathways?

Under γ-radiation, VNB forms radical cations that polymerize or isomerize. Time-resolved IR spectroscopy tracks C=C bond cleavage (1640 → 1720 cm⁻¹) and polymer branching. Electron paramagnetic resonance (EPR) identifies radical intermediates (g = 2.0023) .

Methodological Considerations

  • Replicability: Document scCO₂ density, BD/CPD ratios, and GC settings to ensure reproducibility .
  • Data Contradictions: Cross-validate yields using multiple analytical methods (e.g., GC, NMR) and report reaction conditions in detail .
  • Catalyst Screening: Test amine co-catalysts (e.g., 1,2-diaminopropane vs. ethylenediamine) to optimize isomerization kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.